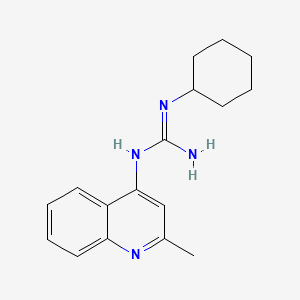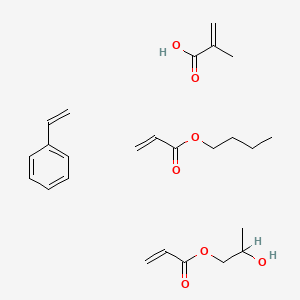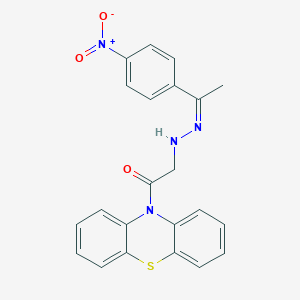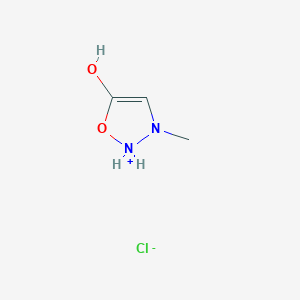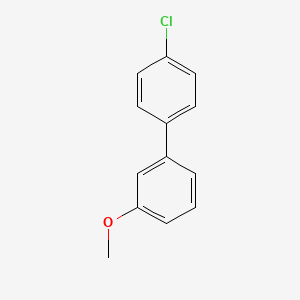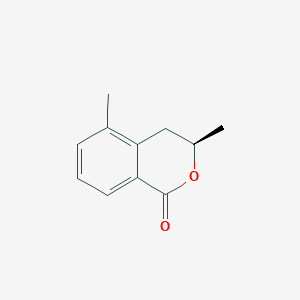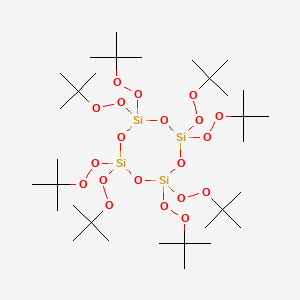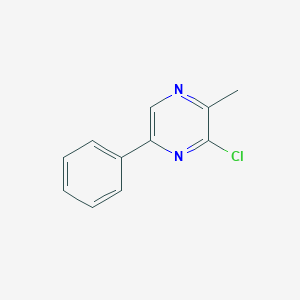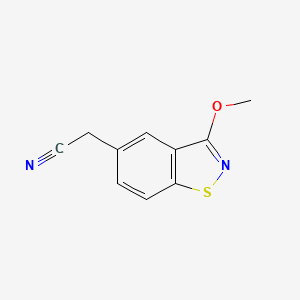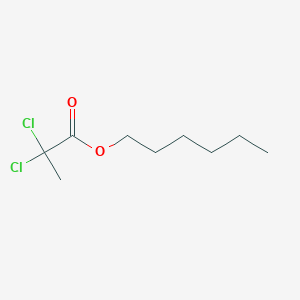
Propanoic acid, 2,2-dichloro-, hexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dichloro-, hexyl ester is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid backbone with two chlorine atoms attached to the second carbon and a hexyl group esterified to the carboxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, hexyl ester typically involves the esterification of 2,2-dichloropropanoic acid with hexanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2,2-dichloropropanoic acid+hexanolH2SO4propanoic acid, 2,2-dichloro-, hexyl ester+water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Propanoic acid, 2,2-dichloro-, hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Hydrolysis: 2,2-dichloropropanoic acid and hexanol.
Reduction: 2,2-dichloropropanol and hexanol.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
科学的研究の応用
Propanoic acid, 2,2-dichloro-, hexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of propanoic acid, 2,2-dichloro-, hexyl ester primarily involves its hydrolysis to release 2,2-dichloropropanoic acid and hexanol. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. The released 2,2-dichloropropanoic acid can then interact with various molecular targets, potentially affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Propanoic acid, hexyl ester: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Propanoic acid, 2,3-dichloro-, hexyl ester: Similar structure but with chlorine atoms on different carbons, leading to different reactivity.
Butanoic acid, 2,2-dichloro-, hexyl ester: Similar ester but with a longer carbon chain in the acid part.
Uniqueness
Propanoic acid, 2,2-dichloro-, hexyl ester is unique due to the presence of two chlorine atoms on the second carbon of the propanoic acid backbone. This structural feature imparts distinct chemical reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.
特性
CAS番号 |
68144-75-2 |
|---|---|
分子式 |
C9H16Cl2O2 |
分子量 |
227.12 g/mol |
IUPAC名 |
hexyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-3-4-5-6-7-13-8(12)9(2,10)11/h3-7H2,1-2H3 |
InChIキー |
ASUBPNKOFQTFNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


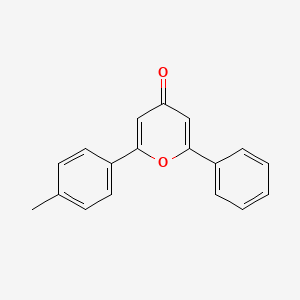
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
